

Step-by-step synthesis of 1-Methylindolin-5-amine dihydrochloride

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Compound of Interest

Compound Name: 1-Methylindolin-5-amine
dihydrochloride

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An Application Note and Protocol for the Synthesis of **1-Methylindolin-5-amine Dihydrochloride**

Introduction

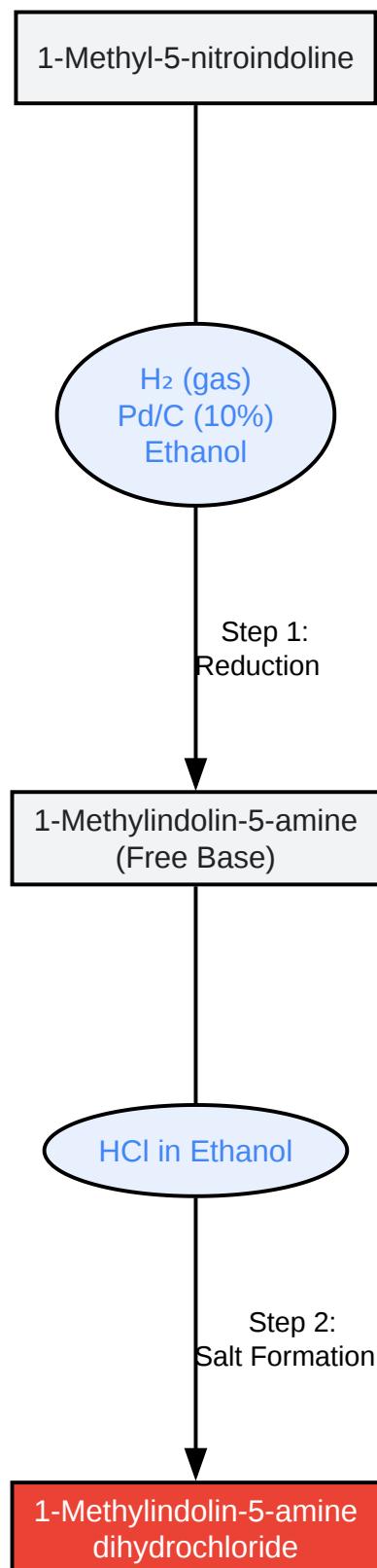
1-Methylindolin-5-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its substituted indoline core is a key structural motif in various biologically active compounds. Notably, related small molecules such as 5-amino-1MQ are known inhibitors of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in metabolic diseases and oncology.^{[1][2]} The ability to efficiently synthesize high-purity 1-Methylindolin-5-amine and its salt forms is therefore critical for researchers developing novel therapeutics.

This document provides a comprehensive, step-by-step guide for the synthesis of **1-Methylindolin-5-amine dihydrochloride**. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the underlying chemical principles and critical process considerations. The synthesis follows a robust two-step pathway: the catalytic hydrogenation of a nitro-intermediate followed by the formation of the corresponding dihydrochloride salt. This method is selected for its high efficiency, clean conversion, and scalability.

Overall Synthetic Scheme

The synthesis proceeds in two primary stages:

- Reduction of the Nitro Group: 1-Methyl-5-nitroindoline is reduced to 1-Methylindolin-5-amine (the free base) via catalytic hydrogenation.
- Salt Formation: The resulting amine is treated with hydrochloric acid to precipitate the stable dihydrochloride salt.



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Caption: Overall synthetic workflow for **1-Methylindolin-5-amine dihydrochloride**.

Part 1: Synthesis of 1-Methylindolin-5-amine (Free Base)

Principle and Mechanistic Insight

The conversion of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation is a preferred method due to its high yield and the generation of water as the only byproduct.^[3] In this step, 1-methyl-5-nitroindoline is exposed to hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The palladium surface adsorbs both the hydrogen gas and the nitro compound, facilitating the transfer of hydrogen atoms and the stepwise reduction of the nitro group (-NO₂) to the amine group (-NH₂). The reaction is typically carried out in an alcohol solvent, such as ethanol, which effectively dissolves the starting material and facilitates interaction with the solid-phase catalyst.

Materials and Reagents

Reagent/Material	Molecular Wt. (g/mol)	Quantity	Moles (mmol)	Eq.	Supplier Note
1-Methyl-5-nitroindoline	178.19 ^[4]	10.0 g	56.1	1.0	CAS: 18711-25-6 ^[5]
Palladium on Carbon (10%)	N/A	1.0 g	N/A	10% w/w	Degussa type, 50% wet
Ethanol (Anhydrous)	46.07	200 mL	N/A	Solvent	ACS Grade or higher
Hydrogen (H ₂) Gas	2.02	~4 bar (55 psi)	Excess	N/A	High purity grade
Celite®	N/A	~10 g	N/A	Filtration	Standard grade

Experimental Protocol

- Reactor Setup: To a 500 mL hydrogenation vessel (e.g., Parr shaker apparatus), add 1-Methyl-5-nitroindoline (10.0 g, 56.1 mmol).

- Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on Carbon (1.0 g, 10% w/w). Safety Note: Dry Pd/C is pyrophoric and must be handled with care. Using a 50% wet catalyst mitigates this risk.
- Solvent Addition: Add anhydrous ethanol (200 mL) to the vessel.
- Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the vessel three times with nitrogen, followed by three purges with hydrogen gas.
- Reaction: Pressurize the vessel with hydrogen gas to approximately 4 bar (55 psi) and begin vigorous stirring or shaking. The reaction is mildly exothermic; monitor the temperature and pressure. The reaction progress can be monitored by TLC or LC-MS. The reduction is typically complete within 4-6 hours, as indicated by the cessation of hydrogen uptake.
- Catalyst Removal: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel three times with nitrogen.
- Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional ethanol (~50 mL) to ensure complete recovery of the product. Safety Note: The Celite pad containing the catalyst should not be allowed to dry, as it can be pyrophoric. Quench it carefully with water.
- Solvent Removal: Combine the filtrate and washings. Remove the ethanol under reduced pressure using a rotary evaporator to yield 1-Methylindolin-5-amine as a crude oil or solid. The product can be used in the next step without further purification.[\[6\]](#)

Part 2: Formation and Isolation of Dihydrochloride Salt

Principle and Mechanistic Insight

The free amine product contains two basic nitrogen atoms: the aromatic C5-amine and the tertiary N1-amine of the indoline ring. Both can be protonated by a strong acid. The dihydrochloride salt is formed by treating the free base with at least two equivalents of hydrochloric acid. This converts the often-oily and air-sensitive amine into a stable, crystalline solid that is easier to handle, purify, and store.[\[7\]](#) The use of HCl dissolved in an organic

solvent (like ethanol or ethyl acetate) facilitates the precipitation of the salt, as it is typically much less soluble in these solvents than the free base.^[8]

Materials and Reagents

Reagent/Material	Molecular Wt. (g/mol)	Quantity	Moles (mmol)	Eq.	Supplier Note
1-Methylindolin-5-amine	148.21	~8.3 g (crude)	~56.1	1.0	From Step 1
Ethyl Acetate	88.11	150 mL	N/A	Solvent	Anhydrous, ACS Grade
Hydrochloric Acid	36.46	~15 mL	~180	>3.0	4M in 1,4-Dioxane or prepared by bubbling HCl gas into solvent

Experimental Protocol

- Dissolution: Dissolve the crude 1-Methylindolin-5-amine from Part 1 in anhydrous ethyl acetate (150 mL). If the crude product is an oil, ensure it is fully dissolved. Gentle warming may be applied if necessary, followed by cooling to room temperature.
- Acidification: While stirring, slowly add a 4M solution of HCl in 1,4-dioxane (or a similarly prepared solution in ethanol/ethyl acetate) dropwise to the amine solution.
- Precipitation: A precipitate will begin to form almost immediately. Continue adding the HCl solution until no further precipitation is observed. Check the pH of the supernatant with moist pH paper to ensure it is strongly acidic.
- Crystallization: Continue stirring the resulting slurry at room temperature for 1-2 hours to allow for complete crystallization. For improved crystal formation, the mixture can be cooled in an ice bath for an additional 30 minutes.

- Isolation: Collect the solid product by vacuum filtration.
- Washing: Wash the filter cake with a small amount of cold ethyl acetate (~20 mL) to remove any soluble impurities.
- Drying: Dry the resulting white to off-white solid under vacuum at 40-50 °C to a constant weight. This yields the final product, **1-Methylindolin-5-amine dihydrochloride**.

Characterization

- Appearance: White to off-white crystalline solid.
- Purity (HPLC): $\geq 97\%$
- NMR Spectroscopy: The structure should be confirmed by ^1H and ^{13}C NMR. Expected ^1H NMR signals would correspond to the aromatic protons, the aliphatic protons of the indoline ring, the N-methyl group, and the amine protons.
- Mass Spectrometry: HRMS (ESI+) should show a peak corresponding to the free base $[\text{M}+\text{H}]^+$.

Troubleshooting Guide

Issue	Possible Cause(s)	Recommended Solution(s)
Part 1: Incomplete Reduction	- Inactive catalyst- Insufficient hydrogen pressure- Poor quality solvent	- Use fresh, high-activity Pd/C catalyst.- Ensure the system is leak-free and maintains the target pressure.- Use anhydrous ethanol to avoid catalyst poisoning.
Part 1: Low Yield	- Catalyst filtered while hot (product loss)- Incomplete reaction- Loss during workup	- Allow the reaction mixture to cool to room temperature before filtration.- Monitor reaction by TLC/LC-MS to ensure completion.- Ensure the filter cake is washed sufficiently to recover all product.
Part 2: Product Oiling Out	- Presence of water in the solvent- Insufficient solvent volume	- Use anhydrous solvents for dissolution and precipitation.- Increase the volume of ethyl acetate to ensure the salt precipitates as a solid.
Part 2: Product Discoloration	- Air oxidation of the free amine before salt formation	- Minimize the time the free amine is exposed to air. Work under an inert atmosphere if possible. Proceed to the salt formation step immediately after solvent removal in Part 1.

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